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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzamide

CAS No.: 943750-52-5

Cat. No.: B1499689 Get Quote

Executive Summary
4-Chloro-3-hydroxybenzamide (CAS: 943750-52-5 or related isomers) is a substituted

benzamide derivative.[1][2][3] Structurally, it mimics the nicotinamide moiety of NAD+, allowing

it to bind to the catalytic domain of PARP enzymes (PARP-1/2). While often used as a

synthesis intermediate (e.g., for kinase inhibitors), it possesses intrinsic inhibitory activity.

Key Differentiator: Unlike clinical PARP inhibitors (e.g., Olaparib) which are large molecules

designed to extend into the adenosine-binding pocket for high potency (nM range), 4-Chloro-3-
hydroxybenzamide is a "core-only" inhibitor. It offers lower potency (µM range) but higher

ligand efficiency and lower molecular weight, making it an ideal fragment probe or low-affinity

reference for competitive displacement assays.

Comparison Snapshot

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1499689?utm_src=pdf-interest
https://www.benchchem.com/product/b1499689?utm_src=pdf-body
https://www.bldpharm.com/products/37893-37-1.html
https://www.calpaclab.com/4-chloro-3-hydroxybenzamide-98-purity-c7h6clno2-1-gram/aab-aa00ii0w-1g
https://www.3wpharm.com/product/71695.html
https://www.benchchem.com/product/b1499689?utm_src=pdf-body
https://www.benchchem.com/product/b1499689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
4-Chloro-3-
hydroxybenzamide

3-Aminobenzamide
(3-AB)

Olaparib (Lynparza)

Primary Classification
Fragment / Research

Probe

Classic Reference

Inhibitor

Clinical Drug

(Standard)

Mechanism
NAD+ Competitor

(Catalytic site)

NAD+ Competitor

(Catalytic site)

NAD+ Competitor +

PARP Trapper

Potency (IC50) Estimated 10–50 µM* ~30–100 µM ~5 nM

Selectivity
Low (Potential Kinase

off-targets)

Low (Affects other

NAD+ enzymes)

High (PARP1/2

specific)

Solubility
Moderate (Lipophilic

Cl group)
High (Amine group)

Low (Requires

DMSO/Cyclodextrin)

Primary Use

Fragment screening,

Synthesis

intermediate

Assay validation,

Negative control

Efficacy studies,

Clinical benchmark

*Note: Potency is estimated based on Structure-Activity Relationship (SAR) of 3-substituted

benzamides where 4-Cl substitution typically enhances lipophilic binding interactions compared

to the parent benzamide.

Mechanism of Action (MOA)
The compound functions as a competitive inhibitor of the PARP enzyme.

Binding Site: It binds to the nicotinamide-binding pocket of the PARP catalytic domain.

Interaction: The amide group forms critical hydrogen bonds with Gly863 and Ser904 (PARP-

1 numbering), mimicking the amide of nicotinamide.

The 3-Hydroxy Effect: The 3-OH group acts as a hydrogen bond donor/acceptor, often

improving affinity over the unsubstituted benzamide.

The 4-Chloro Effect: The chlorine atom at the 4-position fills a small hydrophobic sub-pocket.

This halogen substitution typically increases potency relative to 3-hydroxybenzamide by
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displacing water and increasing van der Waals contact.

Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism within the DNA Damage

Response (DDR) pathway.
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Caption: 4-Chloro-3-hydroxybenzamide prevents PAR chain formation by competitively

blocking the NAD+ binding site on activated PARP-1.

Detailed Performance Comparison
A. vs. 3-Aminobenzamide (3-AB)[5]

Context: 3-AB is the historical "gold standard" for PARP inhibition in research.

Potency: 4-Chloro-3-hydroxybenzamide is likely more potent than 3-AB. The addition of

the chlorine atom (lipophilic) and the hydroxyl group (H-bonding) generally improves binding

affinity compared to the simple amine of 3-AB.

Cellular Permeability: The 4-Chloro substituent increases lipophilicity (LogP), potentially

enhancing cell membrane permeability compared to the more polar 3-AB.
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Recommendation: Use 4-Chloro-3-hydroxybenzamide if 3-AB requires excessively high

concentrations (mM range) that cause osmotic stress in your cell culture model.

B. vs. Olaparib (Lynparza)
Context: Olaparib is a nanomolar-potency clinical drug.

Potency: Olaparib is 1000x more potent. It occupies both the nicotinamide pocket (like the

benzamide) and the adenosine pocket.

Mechanism: Olaparib induces "PARP Trapping" (locking PARP on DNA), which is highly

cytotoxic. Simple benzamides like 4-Chloro-3-hydroxybenzamide are generally weak

trappers.

Recommendation: Use 4-Chloro-3-hydroxybenzamide when you want to inhibit catalytic

activity without inducing severe DNA-trapping cytotoxicity, or when studying the specific

contribution of the nicotinamide pocket.

Experimental Protocol: Validation Assay
To validate the activity of 4-Chloro-3-hydroxybenzamide, use a Universal Colorimetric PARP

Assay. This protocol is self-validating using 3-AB as a control.

Materials
Enzyme: Recombinant Human PARP-1 (0.5 U/well).

Substrate: Biotinylated NAD+.

DNA: Activated DNA (sperm or calf thymus) to trigger PARP.

Inhibitors: 4-Chloro-3-hydroxybenzamide (Test), 3-AB (Positive Control).

Detection: Streptavidin-HRP + TMB Substrate.

Step-by-Step Workflow
Preparation: Dissolve 4-Chloro-3-hydroxybenzamide in DMSO to 100 mM stock. Prepare

serial dilutions (0.1 µM to 1000 µM) in assay buffer.
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Coating: Coat 96-well strip plate with Histones (substrate for PARylation) overnight at 4°C.

Wash 3x with PBS-T.

Reaction Mix: Add PARP-1 enzyme, Activated DNA, and Test Inhibitor to wells. Incubate for

15 min at RT (allows inhibitor binding).

Initiation: Add Biotin-NAD+ mix. Incubate for 30–60 min at RT.

Quenching: Stop reaction with 50 µM Olaparib or Strep-HRP dilution buffer.

Detection: Add Streptavidin-HRP (30 min), wash 3x, then add TMB. Read absorbance at 450

nm.

Data Analysis (Self-Validation)
Z' Factor: Must be > 0.5 for a valid assay.

Control Validation: The IC50 of 3-AB should fall between 20–60 µM. If 3-AB IC50 > 100 µM,

the enzyme concentration is likely too high or NAD+ is saturating.

Test Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic curve.
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Caption: Standard Colorimetric PARP Assay workflow for determining IC50 values.

Safety & Handling (Important)
Purity Check: 4-Chloro-3-hydroxybenzamide is often an intermediate. Ensure purity >98%

by HPLC to avoid "fake" inhibition from highly potent impurities (e.g., heavy metal catalysts).

Toxicity: Unlike Olaparib, this compound is not a potent cytotoxic drug, but it is an irritant.

Impurity Note: This structure is related to impurities found in Chlortalidone (diuretic)

synthesis. Ensure the grade purchased is "Research/Screening Grade" and not "Industrial

Grade."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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